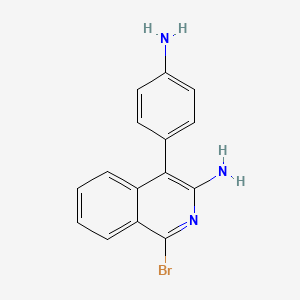
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with an aminophenyl group and a bromoisoquinoline moiety, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups like amines or alcohols.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium thiolate (NaSMe) or ammonia (NH₃) are used under basic conditions
Major Products
The major products formed from these reactions include various substituted isoquinolines, aminophenyl derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Known for its use in photographic development and as a precursor in pharmaceutical synthesis.
4-Aminothiophenol: Used in the synthesis of pectin conjugates and as a crosslinking agent.
2-(4-Aminophenyl)benzothiazole: Studied for its antimicrobial properties.
Uniqueness
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine stands out due to its unique combination of an aminophenyl group and a bromoisoquinoline moiety. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for diverse research applications .
Properties
CAS No. |
31309-66-7 |
|---|---|
Molecular Formula |
C15H12BrN3 |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
4-(4-aminophenyl)-1-bromoisoquinolin-3-amine |
InChI |
InChI=1S/C15H12BrN3/c16-14-12-4-2-1-3-11(12)13(15(18)19-14)9-5-7-10(17)8-6-9/h1-8H,17H2,(H2,18,19) |
InChI Key |
QOLPUXGNCDMERI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Br)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















